Cyclosporin A-D4 Acetate
Description
Contextualization as a Stable Isotope-Labeled Cyclosporin (B1163) A Analogue
The primary identity of Cyclosporin A-D4 Acetate (B1210297) is that of a stable isotope-labeled analogue of Cyclosporin A. medchemexpress.comimmunomart.com Stable isotope labeling is a technique where one or more atoms in a molecule are replaced by their heavier, stable isotopes. In this case, four hydrogen atoms in the Cyclosporin A molecule are replaced with deuterium (B1214612). veeprho.com This substitution results in a molecule that is chemically identical to the parent compound in terms of its biological activity but has a slightly higher molecular weight. scbt.comacanthusresearch.com This subtle difference in mass is the cornerstone of its utility in many analytical techniques.
Significance in Contemporary Chemical Biology and Pharmaceutical Research
The significance of Cyclosporin A-D4 Acetate in modern research is intrinsically linked to its role as an internal standard. veeprho.com In quantitative analysis, particularly in techniques like mass spectrometry, an internal standard is a compound of known concentration that is added to an unknown sample. hpst.cz By comparing the signal of the analyte (in this case, Cyclosporin A or its metabolites) to the signal of the internal standard (this compound), researchers can achieve highly accurate and precise measurements. veeprho.comhpst.cz This is crucial in pharmaceutical research for applications such as pharmacokinetic studies, which track the absorption, distribution, metabolism, and excretion of a drug.
Overview of Research Utility Beyond Basic Identification
While its primary use is as an internal standard for the quantification of Cyclosporin A, the utility of this compound extends to more nuanced research applications. veeprho.comhpst.cz It plays a vital role in the development and validation of analytical methods for therapeutic drug monitoring (TDM). hpst.czlgcstandards.com TDM is essential for drugs like Cyclosporin A, which have a narrow therapeutic window, meaning the range between effective and toxic concentrations is small. nih.govselleckchem.com Accurate monitoring helps in optimizing dosage regimens. Furthermore, its use in mass spectrometry-based methods allows for high-throughput analysis, which is critical in clinical and research laboratories handling a large number of samples. nih.govnih.gov
Chemical and Physical Properties
| Property | Value |
| Alternate Names | 6-[(2S,3R,4R,6E)-3-(Acetyloxy)-4-methyl-2-(methylamino)-6-octenoic-d4 acid] Cyclosporin A; B 3-243-d4; O-Acetyl-C91-cyclosporin A-d4; O-Acetylcyclosporin A-d4 scbt.comesschemco.com |
| Molecular Formula | C64H109D4N11O13 immunomart.comscbt.comacanthusresearch.comesschemco.com |
| Molecular Weight | 1248.67 g/mol scbt.com |
| Parent Drug | Cyclosporin A veeprho.comacanthusresearch.com |
| Appearance | White solid esschemco.com |
Research Applications of this compound
The unique properties of this compound make it a valuable tool in a variety of research settings. Its application is predominantly centered around analytical chemistry, where precision and accuracy are paramount.
One of the primary applications is in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Cyclosporin A in biological matrices such as whole blood and cell culture media. hpst.cznih.gov In these methods, this compound is used as an internal standard to correct for variations in sample preparation and instrument response. hpst.cz This ensures the reliability of the data obtained, which is crucial for studies investigating the efficacy and metabolism of Cyclosporin A.
A notable research application involves the development of high-throughput analytical methods. For instance, a method using an Agilent Triple Quadrupole LC/MS system demonstrated the use of Cyclosporin A-d4 for the rapid and sensitive determination of Cyclosporin A and other immunosuppressive drugs in whole blood. hpst.cz This method showed excellent linearity over a wide concentration range, highlighting the reliability imparted by the use of a deuterated internal standard. hpst.cz
Another area of research where this compound is instrumental is in studies aimed at improving the analytical techniques themselves. For example, research has been conducted to develop simpler and faster LC-MS/MS methods for monitoring Cyclosporin A levels. nih.gov These studies often rely on stable isotope-labeled internal standards like this compound to validate the accuracy and precision of the new methods against established ones.
Furthermore, the use of this compound is not limited to LC-MS/MS. It has also been employed in differential mobility spectrometry-mass spectrometry (DMS-MS) methods for the rapid determination of Cyclosporin A concentrations in cell culture media. nih.govspringernature.com This technique allows for simplified sample preparation and fast analysis times, which is advantageous for high-throughput screening in drug discovery and development. nih.gov
Properties
Molecular Formula |
C64H109D4N11O13 |
|---|---|
Molecular Weight |
1248.67 |
Appearance |
Purity:97%White solid |
Synonyms |
B 3-243-d4; O-Acetyl-C91-cyclosporin A-d4; O-Acetylcyclosporin A-d4; SDZ 33-243-d4 |
Origin of Product |
United States |
Synthetic Strategies and Chemical Derivatization for Isotopic Labeling
Chemical Synthesis Pathways for Deuterated Analogues
Chemical synthesis offers precise control over the location of isotopic labels within the Cyclosporin (B1163) A molecule. Methodologies have been developed to introduce deuterium (B1214612) through hydrogen-deuterium exchange or by targeted substitution during the synthesis of specific amino acid precursors.
Methods for Deuterium Incorporation via Hydrogen-Deuterium Exchange
Hydrogen-deuterium exchange (HDX) is a straightforward method for incorporating deuterium into the Cyclosporin A molecule. This process typically involves exposing Cyclosporin A to a deuterium-rich solvent under conditions that facilitate the exchange of protons for deuterons at specific, activated positions.
Research has demonstrated that α-C deuterated analogues of Cyclosporin A can be synthesized in the presence of strong organic bases. The reaction proceeds at a high pH, for instance, at pH 13.4 using bases such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) or 7-methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD). This method allows for the introduction of multiple deuterium atoms. One of the key advantages of this strategy is its rapidity and cost-effectiveness, as it does not necessitate the use of specialized derivatization reagents or extensive purification steps. Importantly, the deuterons introduced via this base-catalyzed exchange have been shown to be stable under both neutral and acidic conditions, preventing back-exchange and ensuring the integrity of the labeled compound for analytical applications.
Targeted Isotopic Substitution at Specific Amino Acid Residues (e.g., α-C of Sarcosine (B1681465), MeBmt)
More targeted isotopic labeling can be achieved by focusing on specific amino acid residues within the Cyclosporin A structure that are susceptible to hydrogen-deuterium exchange under particular conditions. This specificity is crucial for mechanistic studies and for creating internal standards where the label is in a metabolically stable position.
Studies have shown that under basic conditions, it is possible to introduce three deuterons into the Cyclosporin A molecule with high specificity. Two of these deuterons are incorporated at the α-carbon of the sarcosine (Sar) residue, and one is introduced at the chiral α-carbon of the 2-N-methyl-(R)-((E)-2-butenyl)-4-methyl-L-threonine (MeBmt) residue. This targeted deuteration is a result of the specific chemical environment of the α-protons on these N-methylated amino acids, which makes them amenable to base-catalyzed abstraction and subsequent quenching with a deuterium source. The resulting deuterated analogues can be effectively used in quantitative analyses employing the isotope dilution method.
Acetylation Techniques for O-Acetyl-C91-Cyclosporin A-D4
The synthesis of Cyclosporin A-D4 Acetate (B1210297), also known as O-Acetyl-C91-cyclosporin A-d4, involves the acetylation of the hydroxyl group on the MeBmt residue of a deuterated Cyclosporin A analogue. This chemical modification can alter the biological properties of the molecule.
A common and effective method for the O-acetylation of hydroxyl groups in complex molecules is the use of acetic anhydride (B1165640) in the presence of a base, such as pyridine (B92270). researchgate.netnih.govnih.gov In this reaction, pyridine acts as a catalyst and a solvent, activating the acetic anhydride and facilitating the esterification of the alcohol. researchgate.netnih.govnih.gov The reaction is typically carried out by dissolving the deuterated Cyclosporin A in anhydrous pyridine, followed by the addition of an excess of acetic anhydride. researchgate.net The progress of the reaction can be monitored by thin-layer chromatography (TLC). researchgate.net Upon completion, the reaction is quenched, and the product is purified, often using column chromatography, to yield O-Acetyl-C91-Cyclosporin A-D4. researchgate.netnih.gov
Biosynthetic Approaches for Isotopic Enrichment of Cyclosporin A (Applicability to Deuterated Analogues)
Biosynthetic methods provide an alternative route to isotopically labeled Cyclosporin A, leveraging the natural enzymatic machinery of microorganisms. These approaches can be particularly useful for achieving uniform labeling or for incorporating isotopes into positions that are difficult to access through chemical synthesis.
Microbial Fermentation with Isotope-Enriched Precursors
Cyclosporin A is a secondary metabolite produced by the fungus Tolypocladium inflatum. nih.goviomcworld.comsigmaaldrich.com The biosynthesis is carried out by a large multifunctional enzyme, cyclosporin synthetase, which assembles the cyclic undecapeptide from its constituent amino acids. nih.govresearchgate.net This natural process can be harnessed to produce isotopically labeled Cyclosporin A by providing the fungus with isotope-enriched precursors in the fermentation medium.
To produce deuterated Cyclosporin A, one could supplement the culture medium with deuterated amino acids that are the building blocks of the molecule, such as L-valine and L-leucine. nih.govnih.govjmb.or.kr The fungal enzymatic machinery would then incorporate these labeled precursors into the final Cyclosporin A structure. This method has the potential to produce highly enriched deuterated analogues. Mathematical models have been developed to understand the kinetics of Cyclosporin A biosynthesis and the effect of precursor supplementation, which can aid in designing efficient labeling strategies. nih.gov
Optimization of Production and Purification for Research Applications
For research applications, it is crucial to have high-purity isotopically labeled compounds. Therefore, the optimization of both the fermentation and purification processes is essential.
The production of Cyclosporin A can be enhanced by optimizing the fermentation medium composition, including carbon and nitrogen sources, as well as mineral salts. nih.govnih.govidosi.org Statistical methods, such as response surface methodology (RSM), have been employed to identify the optimal concentrations of key nutrients to maximize the yield of Cyclosporin A. nih.govjmb.or.kridosi.org For isotopic labeling, the timing and concentration of the labeled precursor addition are critical parameters to optimize for efficient incorporation. nih.gov
Following fermentation, the isotopically labeled Cyclosporin A must be purified from the culture broth and other metabolites. Various chromatographic techniques are employed for this purpose. sharif.edunih.govgoogle.com A common strategy involves extraction of the fermentation mixture with an organic solvent, followed by multiple steps of column chromatography. sharif.edu Techniques such as reversed-phase high-performance liquid chromatography (HPLC) and gel filtration chromatography are effective in separating Cyclosporin A from its closely related analogues and impurities. sharif.edunih.govoup.com The purity of the final product is typically assessed by HPLC and mass spectrometry. sharif.edu
Stereoselective Synthesis of Cyclosporin A Analogues and Derivatives
The synthesis of Cyclosporin A and its analogues is a complex undertaking due to its cyclic structure and the presence of several N-methylated amino acids, as well as the unique C9 amino acid, (2S,3R,4R,6E)-3-hydroxy-4-methyl-2-(methylamino)-6-octenoic acid, commonly known as MeBmt. The stereoselective synthesis of Cyclosporin A analogues, including isotopically labeled versions, hinges on the ability to either modify the intact natural product or to perform a total synthesis where a modified amino acid is incorporated.
The MeBmt residue is a key site for modification in the development of Cyclosporin A analogues. Its unique structure, featuring multiple stereocenters and a butenyl side chain, makes it a focal point for both biological activity and synthetic alteration. Research has demonstrated that modifications to the MeBmt side chain can significantly impact the immunosuppressive activity of the resulting analogue. For instance, alterations to the double bond in the butenyl side chain have been explored to create new derivatives.
The introduction of deuterium into amino acids can be achieved through various synthetic methodologies. These methods can be broadly categorized into:
Hydrogen-Deuterium Exchange Reactions: This approach involves the exchange of protons for deuterons from a deuterium source, such as D₂O, under specific catalytic conditions. For example, α-hydrogens of certain amino acid residues within the Cyclosporin A molecule can undergo base-catalyzed exchange. Research has shown the possibility of introducing deuterons at the α-carbon of sarcosine and the chiral α-carbon of the MeBmt residue under basic conditions. researchgate.net
De Novo Synthesis of Deuterated Amino Acids: A more controlled method involves the total synthesis of the desired amino acid from deuterated starting materials. This allows for precise, stereoselective placement of deuterium atoms. For the synthesis of a D4-labeled MeBmt, a synthetic route would likely involve the use of deuterated building blocks and stereoselective reactions to establish the correct stereochemistry at each chiral center.
A plausible, though not explicitly documented, synthetic strategy for a D4-MeBmt precursor would involve the stereoselective reduction of a suitable precursor with a deuterium-donating reducing agent, or the use of deuterated alkylating agents in the construction of the amino acid side chain.
Once the isotopically labeled MeBmt precursor is synthesized, it would be incorporated into the linear undecapeptide chain of Cyclosporin A through standard peptide coupling techniques. The final and crucial step is the macrolactamization to form the cyclic structure of Cyclosporin A.
Following the successful synthesis of Cyclosporin A-D4, the final derivatization to yield Cyclosporin A-D4 Acetate is a straightforward chemical transformation. The hydroxyl group on the MeBmt residue can be acetylated using reagents such as acetyl chloride or acetic anhydride, often in the presence of a base like dimethylaminopyridine (DMAP). ethz.ch
The table below summarizes the key molecular information for the compounds discussed.
| Compound Name | Molecular Formula |
| Cyclosporin A | C₆₂H₁₁₁N₁₁O₁₂ |
| This compound | C₆₄H₁₀₉D₄N₁₁O₁₃ |
| (2S,3R,4R,6E)-3-hydroxy-4-methyl-2-(methylamino)-6-octenoic acid (MeBmt) | C₁₀H₁₉NO₃ |
Detailed research findings on the specific reaction conditions, yields, and spectroscopic characterization for the stereoselective synthesis of this compound are not publicly available, likely due to the proprietary nature of its production as a commercial standard. However, the principles of stereoselective synthesis of modified amino acids and their incorporation into peptide structures are well-established in the field of medicinal chemistry.
Advanced Analytical Methodologies and Research Applications
Mass Spectrometry-Based Quantitative Analysis
Cyclosporin (B1163) A-D4 Acetate (B1210297) serves as a critical tool in modern bioanalytical chemistry, primarily due to its isotopic labeling. The incorporation of four deuterium (B1214612) atoms provides a distinct mass difference from the parent compound, Cyclosporin A, without significantly altering its chemical properties. This characteristic is fundamental to its application in mass spectrometry.
In quantitative analysis, particularly for therapeutic drug monitoring and pharmacokinetic studies, accuracy and precision are paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a reference method for quantifying immunosuppressants due to its high sensitivity and specificity. nih.govnih.gov The use of a stable isotope-labeled internal standard is essential to correct for variability during sample preparation and analysis. cerilliant.com
Cyclosporin A-D4 Acetate is an ideal internal standard for the quantification of Cyclosporin A. medchemexpress.commedchemexpress.com Being chemically analogous to the analyte, it exhibits similar behavior during extraction from biological matrices, chromatographic separation, and ionization in the mass spectrometer's source. cerilliant.com However, its increased mass (due to the deuterium atoms) allows the mass spectrometer to detect and measure it independently from the target analyte. lgcstandards.com By adding a known concentration of this compound to every sample, a ratio of the analyte's response to the internal standard's response is calculated. This ratio is then used to determine the analyte's concentration from a calibration curve, effectively normalizing for any procedural inconsistencies.
The quantification of Cyclosporin A in complex biological matrices is a common requirement in both preclinical research and clinical settings. These matrices, which include whole blood, plasma, cell culture media, and tissue homogenates from experimental animals, contain numerous endogenous compounds that can interfere with analysis. researchgate.net
LC-MS/MS methods utilizing this compound as an internal standard have been developed to accurately measure Cyclosporin A levels in these complex samples. nih.govnih.gov The process typically involves a protein precipitation step to remove larger molecules, followed by injection into the LC-MS/MS system. researchgate.netwaters.com The internal standard compensates for analyte loss during precipitation and corrects for matrix effects—the suppression or enhancement of ionization caused by co-eluting substances. nih.gov This ensures that the calculated concentration of Cyclosporin A is reliable and reproducible, which is crucial for evaluating drug efficacy and metabolism in research studies.
Below is a table summarizing typical parameters for an LC-MS/MS method validated for the quantification of Cyclosporin A using a deuterated internal standard.
| Parameter | Typical Value/Range | Description |
| Linear Range | 5 - 2,000 ng/mL | The concentration range over which the method is accurate and precise. nih.gov |
| Lower Limit of Quantitation (LLOQ) | 5 ng/mL | The lowest concentration that can be reliably quantified with acceptable accuracy and precision. researchgate.net |
| Intra-day Precision (CV%) | < 10% | The coefficient of variation for measurements made within the same day. researchgate.net |
| Inter-day Precision (CV%) | < 10% | The coefficient of variation for measurements made on different days. researchgate.net |
| Accuracy | 90 - 110% | The closeness of the measured value to the true value. researchgate.net |
| Recovery | > 80% | The efficiency of the extraction process from the biological matrix. researchgate.net |
This interactive table is based on representative data from validated LC-MS/MS assays for Cyclosporin A. nih.govresearchgate.net
To meet the demands of large-scale studies, high-throughput analytical methods are essential. Differential Mobility Spectrometry (DMS), coupled with mass spectrometry, offers an additional dimension of separation based on the differential mobility of ions in a high-frequency electric field. This technique can separate ions that may be isobaric (have the same mass) or difficult to resolve chromatographically.
By incorporating DMS, it is often possible to reduce the time required for liquid chromatography separation, leading to significantly shorter analytical run times per sample. nih.gov In such high-throughput DMS-MS/MS workflows, the role of an internal standard like this compound remains critical. It traverses the entire analytical path alongside the analyte—from extraction through chromatography, DMS separation, and final mass analysis. This ensures that any variations, including those that might occur within the DMS cell, are accounted for, thereby maintaining the high accuracy and precision required for quantitative bioanalysis. nih.gov
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for confirming the chemical identity, structure, and purity of reference standards like this compound.
Furthermore, NMR is used for purity assessment. nih.gov The integration of signals corresponding to the compound can be compared to the integration of signals from known impurities or residual solvents to determine the purity level. While ¹H-NMR cannot directly observe the deuterium atoms, their presence would be confirmed by the absence of specific proton signals at the known labeling positions. High-resolution mass spectrometry is typically used in conjunction with NMR to confirm the correct isotopic mass. lgcstandards.com
Fourier-Transform Infrared (FT-IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. vscht.cz An FT-IR spectrum of this compound would display a series of absorption bands characteristic of its complex structure. nih.gov This analysis serves as a qualitative confirmation of the compound's identity by verifying the presence of expected chemical bonds. ieeesem.com
The following table details the primary functional groups within this compound and their expected FT-IR absorption regions.
| Functional Group | Bond | Expected Absorption Range (cm⁻¹) | Description |
| Amide | C=O stretch | 1630 - 1680 | Strong absorption, characteristic of the peptide bonds in the cyclic structure. |
| Ester (Acetate) | C=O stretch | 1735 - 1750 | Strong absorption, confirming the presence of the acetate group. libretexts.org |
| Alkyl | C-H stretch | 2850 - 2960 | Strong, often complex bands from the numerous methyl and methylene (B1212753) groups. vscht.cz |
| Amide | N-H stretch | 3200 - 3400 | Moderate absorption from the N-H bonds in the peptide backbone. |
| Alcohol | O-H stretch | 3200 - 3600 | Broad absorption, indicating the presence of the hydroxyl group. |
| Ester (Acetate) | C-O stretch | 1000 - 1300 | Moderate to strong absorption. libretexts.org |
This interactive table outlines the characteristic infrared absorption frequencies for the functional groups present in the molecule.
Raman Spectroscopy for Molecular Fingerprinting
Research has demonstrated that the Raman spectrum of solid-phase Cyclosporin A is consistent with the conformation determined by X-ray crystallography, indicating an antiparallel β-pleated sheet structure. ut.ac.ir Key vibrational bands observed in the Raman spectrum of Cyclosporin A correspond to specific functional groups within the molecule. For instance, stretching vibrations of CH₂ and CH₃ groups are observed around 2944 cm⁻¹ and 2939 cm⁻¹, respectively. nih.gov A strong band at approximately 1665 cm⁻¹ is attributed to the in-plane vibration of the C=O bond, a characteristic feature of the peptide backbone. nih.gov
Furthermore, the bending vibration of the N-H group is assigned to a band at 1453 cm⁻¹. nih.gov Bending vibrations of C-H are observed at 1325 and 1333 cm⁻¹, while the stretching vibrations of C-O groups are related to a signal at 1315 cm⁻¹. nih.gov These distinct peaks in the Raman spectrum allow for the precise identification and structural characterization of Cyclosporin A. nih.gov The application of Raman spectroscopy can also confirm the presence of key functional groups including amine, carbonyl, carboxyl, hydroxyl, and methyl groups within the Cyclosporin A structure. nih.gov
The following table summarizes the characteristic Raman spectral bands for Cyclosporin A:
| Raman Shift (cm⁻¹) | Vibrational Assignment | Reference |
| 2944 | CH₂ Stretching | nih.gov |
| 2939 | CH₃ Stretching | nih.gov |
| 1665 | C=O In-plane Vibration | nih.gov |
| 1453 | N-H Bending | nih.gov |
| 1333 | C-H Bending | nih.gov |
| 1325 | C-H Bending | nih.gov |
| 1315 | C-O Stretching | nih.gov |
This molecular fingerprinting capability is crucial in pharmaceutical analysis for confirming the identity and purity of Cyclosporin A in various formulations.
Method Development and Validation in Research Settings
In research settings, the accurate quantification of Cyclosporin A is critical. To this end, robust analytical methods, primarily high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), are developed and rigorously validated. nih.govscielo.brscielo.org.bo In many of these methods, a stable isotope-labeled internal standard, such as this compound, is utilized to ensure the highest degree of accuracy and precision by correcting for variations during sample preparation and analysis.
The development of these methods involves optimizing various chromatographic parameters to achieve a clear separation of Cyclosporin A from other components in the sample matrix. nih.gov Key considerations include the choice of the stationary phase (e.g., C18 or C8 columns), the mobile phase composition (often a mixture of acetonitrile (B52724) and water), the column temperature, and the detector wavelength (typically 210 nm for UV detection). nih.govscielo.brscielo.org.bo
Once a method is developed, it undergoes a thorough validation process to demonstrate its suitability for its intended purpose. nih.govscielo.br This validation assesses several key parameters in accordance with established guidelines.
Specificity and Selectivity: The method must be able to unequivocally assess the analyte in the presence of components that may be expected to be present. nih.gov
Linearity: This is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. nih.gov Calibration curves are constructed by plotting the peak area versus the concentration of the analyte over a specified range. nih.gov
Accuracy: This refers to the closeness of the test results obtained by the method to the true value. researchgate.net It is often determined by recovery studies, where a known amount of the analyte is added to a sample and the percentage recovered is calculated. nih.gov
Precision: This expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. researchgate.net It is usually expressed as the relative standard deviation (RSD) for a series of measurements. scielo.br
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov
Robustness: This is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. nih.gov
The following table presents a summary of validation parameters from various published research methods for the quantification of Cyclosporin A, where a deuterated internal standard like this compound would be employed for enhanced accuracy.
| Parameter | Reported Value/Range | Reference |
| Linearity Range | 2.5 - 40.0 µg/mL | scielo.br |
| 100 - 1000 ng/mL | scielo.org.bo | |
| 2 - 140 µg/mL | nih.gov | |
| Accuracy (Recovery) | 98.08 - 101.55% | nih.gov |
| 101.8% | scielo.br | |
| 103.06% | scielo.org.bo | |
| Precision (RSD) | Intra-day: <2% | scielo.br |
| Inter-day: <2% | scielo.br | |
| Limit of Detection (LOD) | 200 ng/mL | nih.gov |
| 1.2 µg/mL | scielo.br | |
| Limit of Quantification (LOQ) | 100 ng/mL | nih.gov |
| 0.8 µg/mL | scielo.br |
These validated methods are indispensable tools in research for reliably determining the concentration of Cyclosporin A in various experimental contexts.
Mechanistic Research Applications in Molecular and Cellular Biology
Investigation of Intracellular Mechanisms of Action of Cyclosporin (B1163) A Utilizing Labeled Analogues as Research Tools
Labeled analogues are instrumental in dissecting the molecular pathways affected by Cyclosporin A. The primary immunosuppressive action of Cyclosporin A begins with its entry into the cell, where it engages with specific intracellular proteins to form a functional complex that ultimately modulates cellular signaling and gene expression. dovepress.comacs.org
The initial and pivotal step in the mechanism of action of Cyclosporin A is its high-affinity binding to a specific cytosolic receptor protein known as cyclophilin. nih.govnih.govnih.gov This interaction forms a Cyclosporin A-cyclophilin complex. researchgate.netdrugbank.com This binary complex then targets and binds to the calcium- and calmodulin-dependent protein phosphatase 2B, more commonly known as calcineurin. researchgate.netdrugbank.comnih.gov
The formation of this ternary CsA–cyclophilin–calcineurin complex inhibits the serine/threonine phosphatase activity of calcineurin, with an IC50 value reported to be approximately 5 nM. medchemexpress.comimmunomart.orgmedchemexpress.com In vitro studies have confirmed that Cyclosporin A acts by inhibiting this phosphatase activity, which is a crucial step in T-cell activation. nih.gov The binding site for the Cyclosporin A-cyclophilin complex on calcineurin is distinct from the active site of the enzyme, but this interaction effectively obstructs calcineurin's function.
| Molecule | Binding Partner | Resulting Complex | Primary Target of Complex | Effect |
|---|---|---|---|---|
| Cyclosporin A | Cyclophilin | Cyclosporin A-cyclophilin | Calcineurin (Protein Phosphatase 2B) | Inhibition of phosphatase activity |
The inhibition of calcineurin by the Cyclosporin A-cyclophilin complex is the linchpin of the drug's immunomodulatory effects, primarily through the disruption of signal transduction pathways that lead to cytokine gene transcription. nih.gov In activated T-lymphocytes, calcineurin is responsible for dephosphorylating the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor. dovepress.comresearchgate.net
Once dephosphorylated, NFAT translocates from the cytoplasm to the nucleus, where it binds to the promoter regions of specific genes and initiates their transcription. researchgate.net By inhibiting calcineurin, the Cyclosporin A complex prevents NFAT dephosphorylation, thereby blocking its nuclear translocation and subsequent gene activation. medchemexpress.com
This mechanism leads to a potent and relatively selective inhibition of the transcription of several crucial cytokine genes, most notably Interleukin-2 (IL-2). dovepress.comnih.govnih.gov IL-2, also known as T-cell growth factor, is essential for the proliferation and differentiation of T-cells. nih.gov By suppressing its production at the level of mRNA transcription, Cyclosporin A effectively curtails the T-cell-mediated immune response. nih.gov Studies have also shown that Cyclosporin A can affect the production of other cytokines, such as Interleukin-6 (IL-6), in different cell types. For instance, in U937 monocyte-like cells, Cyclosporin A was found to decrease the secretion of IL-6. nih.govresearchgate.net
Beyond its effects on cytokine production, research indicates that Cyclosporin A also modulates the function of cell adhesion molecules, which are critical for leukocyte trafficking and immune cell interactions. Cyclosporin A has been shown to inhibit the function of the integrin CD11a/CD18 (also known as Lymphocyte Function-Associated Antigen-1 or LFA-1). medchemexpress.comimmunomart.org Furthermore, studies in experimental models of colitis have demonstrated that Cyclosporin A can reduce the expression of Intercellular Adhesion Molecule 1 (ICAM-1) and Vascular Cell Adhesion Molecule 1 (VCAM-1). nih.gov This effect is thought to be mediated partly by the reduction in pro-inflammatory cytokines that normally upregulate these adhesion molecules on endothelial cells, and also by a potential direct effect on the endothelial cells themselves. nih.govnih.gov By down-regulating these molecules, Cyclosporin A can decrease leukocyte recruitment to sites of inflammation. nih.gov
Cellular and Subcellular Distribution Studies
The use of deuterium-labeled analogues such as Cyclosporin A-D4 Acetate (B1210297) is essential for conducting pharmacokinetic and distribution studies. These labeled compounds allow researchers to trace the molecule's path after administration and quantify its concentration in various biological compartments without altering its fundamental chemical properties. While specific distribution studies using Cyclosporin A-D4 Acetate are not detailed in the available literature, the primary intracellular location for Cyclosporin A's action is the cytoplasm, where it binds to the widely distributed protein, cyclophilin. nih.govnih.gov The lipophilic nature of Cyclosporin A facilitates its passage across the cell membrane to reach this cytosolic target. frontiersin.org
Research on Cellular Processes and Homeostasis
In vitro cell models are invaluable for investigating the direct effects of compounds on specific cellular processes, independent of systemic physiological responses.
U937 Cells (Human Monocytic Cell Line): Studies using the U937 cell line have revealed that Cyclosporin A can exert significant effects on cell viability and cytokine production. At a concentration of 200 ng/mL, Cyclosporin A decreased both basal and stimulated secretion of inflammatory cytokines, including IL-1β, TNF-α, and IL-6. nih.govresearchgate.net Furthermore, Cyclosporin A induces a concentration- and time-dependent loss of viability in U937 cells. researchgate.net At a dose of 10 µM, it causes an arrest of the cell cycle in the G0/G1 phase. researchgate.net Mechanistic investigations showed that this loss of viability is linked to apoptosis, as evidenced by increased caspase-3 activity, decreased mitochondrial membrane potential, release of cytochrome c into the cytosol, and DNA fragmentation. researchgate.net At higher doses and with longer incubation times, the mode of cell death can shift towards necrosis. researchgate.net
| Parameter | Effect Observed | Note |
|---|---|---|
| Cytokine Secretion | Decrease in IL-1β, TNF-α, IL-6, IL-8 | Observed at 200 ng/mL nih.govresearchgate.net |
| Cell Cycle | G0/G1 arrest | Observed at 10 µM researchgate.net |
| Cell Viability | Concentration- and time-dependent loss | - |
| Apoptosis Induction | Increased caspase-3, cytochrome c release, DNA fragmentation | Mechanistic basis for cytotoxicity researchgate.net |
Neural Precursor Cells (NPCs): In contrast to its pro-apoptotic effects in some cancer cell lines, Cyclosporin A demonstrates a pro-survival effect on neural precursor cells (NPCs). nih.govnih.govresearchgate.net Both in vitro and in vivo administration of Cyclosporin A promotes the survival of NPCs and leads to an expansion of the NPC pool. nih.govresearchgate.netutoronto.ca Interestingly, this enhanced cell survival is not accompanied by changes in cell proliferation kinetics or the differentiation profile of the NPCs, indicating the effect is specific to survival pathways. nih.govresearchgate.net
Further research has shown that this pro-survival mechanism in NPCs is calcineurin-independent. nih.govutoronto.ca Instead, it is attributed to the inhibition of the mitochondrial permeability transition pore (mPTP), an action mediated by Cyclosporin A binding to a mitochondrial isoform of its receptor, Cyclophilin D. researchgate.netnih.gov This blockage prevents the release of pro-apoptotic factors from the mitochondria, thereby enhancing cell survival. researchgate.net
| Parameter | Effect Observed | Underlying Mechanism |
|---|---|---|
| Cell Survival | Enhanced | Calcineurin-independent; inhibition of mitochondrial permeability transition pore (mPTP) researchgate.netnih.govutoronto.ca |
| Cell Proliferation | No effect | - |
| Cell Differentiation | No effect | - |
| Cell-Cell Adhesion | Modified/Decreased | - nih.govresearchgate.net |
Due to a lack of specific scientific research on the permeability and transport of "this compound" in cellular systems, particularly intestinal epithelial cells, it is not possible to generate the requested article with detailed research findings and data tables.
Extensive searches for scholarly articles and data regarding the use of this compound in Caco-2 cell transport studies or similar models have yielded no relevant results. The available research focuses primarily on the parent compound, Cyclosporin A, and its various unmodified formulations. While there is a single mention of "Cyclosporin A acetate" in a non-cellular passive permeability assay, this information is insufficient for a detailed discussion of its transport in a biological, cellular context and does not pertain to the deuterated (D4) variant.
Therefore, the specific, detailed, and data-rich content required to populate the outlined section "4.3.2. Exploration of Compound Permeability and Transport in Cellular Systems (e.g., intestinal epithelial cells)" for "this compound" does not appear to be available in the public domain at this time.
Advanced Research in Metabolism and Biotransformation Using Labeled Compounds
Elucidation of Metabolic Pathways and Enzyme Systems
The biotransformation of Cyclosporin (B1163) A is an extensive process resulting in numerous metabolites. Labeled compounds are instrumental in tracing and identifying these metabolic products, thereby clarifying the intricate pathways and the enzymes responsible for these transformations.
Identification of Primary and Secondary Metabolites (e.g., AM1, AM9, AM4N)
Cyclosporin A is primarily metabolized into two hydroxylated derivatives, AM1 and AM9, and one N-demethylated derivative, AM4N nih.gov. These initial transformations represent the primary metabolic steps. Metabolic alteration of these single functional groups leads to the formation of primary metabolites: AM1 is hydroxylated at amino acid 1, AM9 is hydroxylated at amino acid 9, and AM4N is N-demethylated at amino acid 4 nih.gov.
Further biotransformation of these primary metabolites yields a range of secondary metabolites. Among the most quantitatively significant are AM1c, which is a cyclized form of AM1, and AM19, which results from hydroxylation at both amino acids 1 and 9 nih.gov. The identification and quantification of these metabolites are crucial for understanding the complete metabolic profile of the parent compound nih.gov.
| Metabolite | Abbreviation | Metabolic Reaction | Type |
|---|---|---|---|
| (γ-hydroxy)-N-methyl-leucine-1-cyclosporine | AM1 | Hydroxylation | Primary |
| (γ-hydroxy)-N-methyl-leucine-9-cyclosporine | AM9 | Hydroxylation | Primary |
| N-demethyl-leucine-4-cyclosporine | AM4N | N-demethylation | Primary |
| Cyclized AM1 | AM1c | Cyclization of AM1 | Secondary |
| Dihydroxy-cyclosporine | AM19 | Hydroxylation of AM1/AM9 | Secondary |
Role of Cytochrome P450 Enzymes (e.g., CYP3A4) in Biotransformation
The metabolism of Cyclosporin A is predominantly carried out by the cytochrome P450 (CYP) superfamily of enzymes, which are mainly found in the liver and intestine nih.govwikipedia.org. Specifically, CYP3A4 is the main enzyme responsible for the disposition of Cyclosporin A nih.govnih.gov. Research has demonstrated that CYP3A4 plays a more dominant role in the metabolism of Cyclosporin A than the related enzyme, CYP3A5 nih.gov.
These enzymes, previously identified as cytochrome P-450IIIA, are responsible for oxidizing the parent drug to its various metabolites nih.gov. The central role of CYP3A4 makes it a key determinant in the pharmacokinetic variability of Cyclosporin A and a major site for potential drug-drug interactions nih.gov.
Mechanistic Studies of Drug-Drug Interactions in Experimental Systems
Understanding the mechanisms of drug-drug interactions is critical. Cyclosporin A is involved in numerous interactions, primarily due to its metabolism by CYP3A4 and its role as a substrate for drug transporters like P-glycoprotein.
Investigation of Enzyme Induction and Inhibition Phenomina
The activity of the CYP3A4 enzyme can be altered by other co-administered substances, leading to significant changes in Cyclosporin A metabolism. This can manifest as either enzyme induction (increased activity) or inhibition (decreased activity) nih.govnih.gov.
Enzyme Induction: Inducers of CYP3A4 can accelerate the metabolism of Cyclosporin A. For instance, co-administration of St. John's wort has been shown to significantly decrease the concentration of Cyclosporin A and its primary metabolites AM1 and AM4N by inducing CYP3A activity nih.gov. Other known inducers include rifampicin and certain anticonvulsants nih.gov.
Enzyme Inhibition: Conversely, inhibitors of CYP3A4 can slow down the metabolism of Cyclosporin A. This inhibition is often competitive, as seen with macrolide antibiotics like erythromycin nih.gov. Other substances, such as grapefruit juice, are also well-known inhibitors of intestinal CYP3A4, which can lead to higher levels of the drug in the blood youtube.comfda.gov. Cyclosporin A itself has also been described as an inhibitor of CYP3A4 researchgate.net.
| Substance | Effect on CYP3A4 | Mechanism | Impact on Cyclosporin A |
|---|---|---|---|
| Rifampicin | Inducer | Increases enzyme expression/activity | Accelerated Metabolism |
| St. John's wort | Inducer | Increases enzyme expression/activity | Accelerated Metabolism |
| Erythromycin | Inhibitor | Competitive inhibition | Slowed Metabolism |
| Ketoconazole | Inhibitor | Competitive inhibition | Slowed Metabolism |
| Grapefruit Juice | Inhibitor | Blocks intestinal CYP3A4 action | Slowed Metabolism |
Analysis of Transporter-Mediated Interactions (e.g., P-glycoprotein)
Beyond enzymatic metabolism, drug transporters play a crucial role in the pharmacokinetics of Cyclosporin A. P-glycoprotein (P-gp), an efflux transporter encoded by the MDR1 gene, actively pumps xenobiotics out of cells nih.govej-med.org. Cyclosporin A is a known substrate for P-gp nih.govnih.gov.
This transporter is located in various tissues, including the intestine, where it limits drug absorption by pumping substrates back into the lumen ej-med.org. Therefore, interactions involving P-gp can significantly alter Cyclosporin A concentrations. Inhibition of P-gp by other drugs can lead to increased intracellular accumulation and absorption of Cyclosporin A ej-med.orgnih.gov. For example, studies have shown that the inhibitory effect of sirolimus on P-gp-mediated efflux can increase cellular Cyclosporin A concentrations nih.gov. This interplay between CYP3A4 metabolism and P-gp transport creates a complex system where interactions can occur on multiple levels nih.gov.
Assessment of Deuterium (B1214612) Isotope Effects on Metabolic Stability in Research Models
The use of deuterated compounds like Cyclosporin A-D4 Acetate (B1210297) is a key strategy in metabolic research to probe and enhance metabolic stability juniperpublishers.com. This approach leverages the deuterium kinetic isotope effect (KIE) juniperpublishers.com.
The substitution of hydrogen with its heavy isotope, deuterium, creates a carbon-deuterium (C-D) bond that is significantly stronger and more stable than a carbon-hydrogen (C-H) bond juniperpublishers.comnih.gov. Because metabolic processes, particularly those mediated by cytochrome P450 enzymes, often involve the cleavage of C-H bonds, the increased strength of the C-D bond can slow down the rate of these reactions nih.gov.
This retardation of metabolic pathways can lead to several observable effects in research models cell.com:
Increased Metabolic Stability: The rate of metabolism is reduced, leading to a longer biological half-life for the deuterated compound juniperpublishers.com.
Altered Metabolite Profile: Deuteration at a specific site can slow one metabolic pathway, potentially diverting metabolism towards alternative routes, a phenomenon known as "metabolic shunting" juniperpublishers.comnih.gov.
Reduced Formation of Toxic Metabolites: If a particular metabolic pathway leads to a toxic metabolite, deuteration can reduce its formation, potentially improving the compound's profile juniperpublishers.com.
By strategically placing deuterium atoms on metabolically vulnerable sites of a molecule, researchers can enhance its metabolic stability nih.gov. This makes deuterated analogues, such as Cyclosporin A-D4 Acetate, invaluable tools for studying drug metabolism and for the development of molecules with improved pharmacokinetic properties nih.govmdpi.com.
Applications in Pre Clinical and Experimental Model Systems
Use as a Research Probe in In Vitro and In Vivo Animal Models
Cyclosporin (B1163) A-D4 Acetate (B1210297) is instrumental in pharmacokinetic studies of Cyclosporin A in animal models. Due to its stable isotope label, it is an ideal internal standard for mass spectrometry (MS) based analytical methods, such as liquid chromatography-mass spectrometry (LC-MS). oup.com When added to biological samples (e.g., blood, plasma, or tissue homogenates) from research animals, it co-elutes with the non-labeled Cyclosporin A but is distinguishable by its higher mass. This allows for precise correction of any analyte loss during sample preparation and ionization variability in the mass spectrometer, leading to highly accurate and reproducible quantification of Cyclosporin A concentrations. oup.com This methodology is fundamental to understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of Cyclosporin A in the pre-clinical studies described in the subsequent sections.
While Cyclosporin A is the active therapeutic agent used to elicit a biological response in animal models, its deuterated counterpart, Cyclosporin A-D4 Acetate, is essential for the analytical components of these studies.
Delayed-Type Hypersensitivity (DTH): DTH, or Type IV hypersensitivity, is a T-cell-mediated immune response that is studied in animal models to evaluate the efficacy of immunosuppressants. criver.com Research in mouse models using sheep red blood cells as the antigen has shown that Cyclosporin A can inhibit the DTH inflammatory reaction. nih.gov It appears to act on specific T-cells, preventing them from eliciting the response and abolishing the in-vitro production of pro-inflammatory mediators. nih.gov In other DTH models, such as those induced by oxazolone in pigs, Cyclosporin A was shown to reduce redness, inhibit the accumulation of fluid and inflammatory cells, and suppress the release of inflammatory mediators. mdpi.com Studies have also demonstrated that Cyclosporin A can augment DTH reactions under certain conditions by inhibiting the action of suppressor T-cells. nih.gov In all such research, accurate measurement of Cyclosporin A levels in tissues like skin, spleen, and lymph nodes is critical to correlate drug exposure with the observed immunological effect, a task for which this compound serves as the analytical standard. criver.commdpi.com
Dry Eye Syndrome: Animal models, particularly canine models of keratoconjunctivitis sicca (KCS), are vital for studying treatments for dry eye syndrome. arvojournals.orgjohnshopkins.edu In these models, Cyclosporin A has been shown to be effective in managing the condition. madbarn.comresearchgate.net Research demonstrates that local delivery of Cyclosporin A can provide therapeutic levels of the drug to the lacrimal gland, conjunctiva, and cornea. nih.gov A study in dogs with KCS found that episcleral implants releasing Cyclosporin A led to a significant increase in tear production (measured by Schirmer tear test values) and a reduction in clinical signs like conjunctival hyperemia and corneal opacity. nih.gov The pharmacokinetic analyses in these studies, which determine the concentration and persistence of Cyclosporin A in ocular tissues, rely on sensitive bioanalytical methods that would employ this compound for precise quantification. arvojournals.org
The table below summarizes the findings in relevant disease models where this compound would be used for analytical validation.
| Disease Model | Animal Model | Key Research Findings with Cyclosporin A |
| Delayed-Type Hypersensitivity (DTH) | Mice | Inhibits the inflammatory reaction by acting on T-cells and preventing the release of mediators. nih.gov |
| Delayed-Type Hypersensitivity (DTH) | Pigs | Reduces redness, fluid accumulation, and inflammatory cell infiltration in oxazolone-induced DTH. mdpi.com |
| Dry Eye Syndrome (KCS) | Dogs | Episcleral implants increased tear production and significantly reduced clinical signs of KCS. nih.gov |
| Dry Eye Syndrome (KCS) | Rabbits, Dogs | Episcleral implants delivered therapeutic Cyclosporin A levels to the lacrimal gland and ocular surface. arvojournals.orgjohnshopkins.edu |
In nuclear medicine, blood cells are often labeled with radiopharmaceuticals for diagnostic imaging of infection and inflammation. nih.govasean-journal-radiology.org Given that Cyclosporin A is an immunosuppressant that interacts significantly with blood components, its potential to interfere with this labeling process has been a subject of pre-clinical investigation. snmjournals.orgnih.gov
A key study in rats investigated the effect of Cyclosporin A on the labeling efficiency of red blood cells (RBCs) with Technetium-99m (99mTc) and of leukocytes and platelets with Indium-111 (111In) oxine. nih.gov The research involved treating rats with Cyclosporin A for 28 consecutive days and then comparing their blood cell labeling efficiencies to a control group. The results indicated that there were no statistically significant differences between the treated and control groups for any of the cell types. nih.gov This suggests that Cyclosporin A does not interfere with the standard in vitro labeling process of blood cells with these common radiopharmaceuticals. nih.gov
The detailed findings from this study are presented in the table below.
| Blood Cell Type | Radiopharmaceutical | Labeling Efficiency (CsA Treated Rats) | Labeling Efficiency (Control Rats) |
| Red Blood Cells (RBCs) | 99mTc | 83.42% ± 0.83% | 84.85% ± 0.62% |
| Leukocytes | 111In-oxine | 38.5% ± 1.75% | 42.5% ± 3.53% |
| Platelets | 111In-oxine | 74.0% ± 2.5% | 78.0% ± 1.41% |
Development and Characterization of Novel Delivery Systems for Research Purposes
The poor water solubility of Cyclosporin A presents a challenge for its formulation and bioavailability. nih.govnih.gov To overcome this in experimental settings, researchers have developed novel delivery systems using nanotechnology. One promising approach involves incorporating Cyclosporin A into nanofibers, which dramatically increases the surface area available for dissolution. nih.govacs.org
In one study, Cyclosporin A was first loaded into mixed micelles composed of polymeric surfactants (d-α-tocopheryl poly(ethylene glycol) 1000 succinate and Pluronic F127). nih.govresearchgate.net This drug-micelle complex was then incorporated into a water-miscible polymer, polyvinylpyrrolidone (PVP), and spun into nanofibers using an electrospinning process. acs.org Characterization of these nanofibers revealed a significant improvement in the drug's dissolution profile. Dissolution studies showed that drug release from the nanofiber formulation was complete within 14 minutes, whereas there was negligible dissolution from the pure, unprocessed Cyclosporin A over the same period. nih.govacs.org This rapid dissolution is attributed to the high surface area of the nanofibers, improved wetting, and the molecular dispersion of the drug within the polymer matrix. nih.gov Such formulations are valuable research tools for in vitro studies of cellular uptake and for developing potential oral dosage forms. acs.org
| Formulation Component | Material/Technique | Purpose | Key Finding |
| Micelle Surfactants | TPGS and Pluronic F127 | To encapsulate the hydrophobic Cyclosporin A. acs.org | Provided a suitable environment for drug incorporation. nih.gov |
| Nanofiber Matrix | Polyvinylpyrrolidone (PVP) | To create a solid dispersion with a high surface area. nih.gov | Served as a water-miscible polymer matrix. researchgate.net |
| Fabrication Method | Electrospinning | To produce uniform nanofibers containing the drug-loaded micelles. acs.org | Successfully created a solid formulation for enhanced dissolution. acs.org |
| Dissolution Performance | --- | To compare the release rate of the nanofiber vs. pure drug. nih.gov | Complete release from nanofibers in <15 minutes vs. negligible release from pure drug. nih.govacs.org |
For research into chronic ocular inflammatory diseases, novel delivery systems that provide long-term, sustained release of Cyclosporin A directly to the eye are being developed and tested in animal models. nih.gov These systems aim to maintain therapeutic drug levels at the target site while minimizing systemic exposure. clinicaltrials.gov
Episcleral implants, typically made of a silicone-based matrix, have been extensively evaluated in rabbits, dogs, and horses. arvojournals.orgnih.gov These devices are designed to be placed on the outer surface of the sclera and release Cyclosporin A over several months. johnshopkins.eduresearchgate.net Pharmacokinetic studies in rabbits and dogs have shown that these implants can produce drug levels in the lacrimal gland that are one to two orders of magnitude higher than those achieved with topical or oral administration. arvojournals.orgjohnshopkins.edu In a canine model of KCS, these implants were effective in maintaining normal tear production for over six months, allowing for the discontinuation of topical therapies. arvojournals.org
Intravitreal implants have also been investigated, particularly for diseases affecting the posterior segment of the eye, like uveitis. nih.gov In a rabbit model of experimental uveitis, an intravitreal Cyclosporin A device effectively suppressed ocular inflammation, preserving the retinal architecture. nih.gov The implant maintained therapeutic drug levels in the vitreous for at least six months, with blood levels remaining low to non-detectable. nih.gov These pre-clinical studies demonstrate that ocular implants are a promising research tool for investigating the long-term effects of localized Cyclosporin A delivery. arvojournals.orgnih.gov
| Implant Type | Animal Model | Target Disease Model | Key Research Findings |
| Episcleral Implant | Rabbits, Dogs | Keratoconjunctivitis Sicca (KCS), Graft-vs-Host Disease | Safe and well-tolerated for 6 months; produced high, sustained drug levels in the lacrimal gland and ocular surface. arvojournals.orgjohnshopkins.edu |
| Episcleral Implant | Dogs | Keratoconjunctivitis Sicca (KCS) | Significantly increased tear production and improved clinical signs of inflammation. nih.gov |
| Intravitreal Implant | Rabbits | Experimental Uveitis | Effectively suppressed inflammation; maintained therapeutic drug levels in the vitreous for at least 6 months with minimal systemic exposure. nih.gov |
| Thermogelling Polymer | Rabbits | Glaucoma Filtration Surgery | An injectable hydrogel provided sustained subconjunctival release of Cyclosporin A for over 2 months, inhibiting post-operative scarring. rsc.org |
Future Research Directions and Methodological Advancements
Integration of Cyclosporin (B1163) A-D4 Acetate (B1210297) in Advanced Omics Research (e.g., Metabolomics, Proteomics for Target Identification)
The fields of metabolomics and proteomics offer a system-wide view of the biochemical changes induced by a drug, providing invaluable information for target identification and understanding mechanisms of action. Cyclosporin A-D4 Acetate is an ideal tool for integration into these advanced research platforms.
Metabolomics: Stable Isotope-Resolved Metabolomics (SIRM) utilizes stable isotope labeling to trace the dynamic transformation and flux of metabolites within biological systems. creative-proteomics.com By introducing a labeled compound, researchers can move from a static snapshot of metabolite levels to a dynamic understanding of how metabolic pathways are altered. creative-proteomics.com
A recent study successfully used metabolomics to identify differential metabolites in the plasma of aplastic anemia patients before and after treatment with Cyclosporin A, revealing insights into the drug's mechanism of action. nih.gov The use of this compound in similar studies would offer significant advantages:
Unambiguous Tracking : The deuterated standard can be easily distinguished from the endogenous metabolic background, allowing for precise tracking of the drug and its metabolites.
Flux Analysis : By tracing the labeled atoms, researchers can quantify the rates of metabolic reactions and the flow through various pathways affected by the drug.
Proteomics: In proteomics, particularly in the context of target deconvolution, stable isotope labeling is a powerful technique. Stable Isotope Labeling with Amino acids in Cell culture (SILAC) has been used to map changes in protein secretion by renal cells exposed to cyclosporine, identifying potential biomarkers of nephrotoxicity. nih.gov Chemical proteomics methods are also employed for the deconvolution of drug targets without the need for compound modification. nih.govnih.gov
The integration of this compound into proteomics workflows can enhance target identification and validation through:
Quantitative Analysis : As a stable isotope-labeled internal standard, it can improve the accuracy and precision of quantifying changes in protein expression or post-translational modifications upon drug treatment.
Target Deconvolution : In techniques like Thermal Proteome Profiling (TPP), where drug binding alters the thermal stability of target proteins, a labeled standard can aid in the precise quantification of protein-drug interactions. nih.gov A comprehensive, structure-based prediction of Cyclosporine A's protein partners has already identified over 100 putative targets, and labeled analogues can be instrumental in validating these interactions experimentally. oup.com
High-Throughput Screening Methodologies Utilizing Labeled Standards for Mechanistic Drug Discovery
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large compound libraries. nih.gov The accuracy and reliability of HTS assays are paramount, and the use of appropriate standards is critical. The quantification of Cyclosporin A in biological matrices, often performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), can be complicated by the presence of numerous metabolites that are isobaric with the parent drug and commonly used internal standards like Cyclosporin D. nih.gov This can lead to inaccurate results, especially in high-throughput settings where chromatographic separation may be limited. nih.gov
This compound, as a stable isotope-labeled internal standard, offers a robust solution to these challenges. Its key advantages in HTS include:
Enhanced Specificity and Accuracy : Because it is chemically identical to the analyte but has a different mass, it co-elutes with the unlabeled drug, correcting for variations in sample preparation and matrix effects more effectively than a different chemical entity like Cyclosporin D.
Mechanistic Insights : In HTS campaigns aimed at understanding the mechanism of action, precise quantification is essential. For example, when screening for inhibitors of cyclosporine metabolism or transport, an accurate and reliable assay is necessary to identify true hits.
Facilitating Complex Assays : The use of a deuterated standard simplifies the analytical workflow, making it more amenable to the rapid and automated nature of HTS.
By providing a more reliable and accurate method for quantification, this compound can significantly improve the quality of data generated in HTS campaigns, leading to more confident hit identification and a better understanding of the mechanisms underlying the observed biological activity.
Computational Modeling and Simulation for Predicting Molecular Interactions and Metabolic Fate in Research
Computational modeling and simulation have become indispensable tools in drug discovery and development, offering insights into molecular interactions and predicting the pharmacokinetic properties of compounds. The complex structure and conformational flexibility of Cyclosporin A make it a prime candidate for such in silico studies.
Predicting Molecular Interactions: Molecular dynamics (MD) simulations have been extensively used to study the conformational changes of Cyclosporin A in different environments, such as in aqueous solution versus when bound to its target, cyclophilin. nih.govnovartis.com These simulations have revealed a remarkable difference between the unbound "free" conformation and the "bound" conformation, providing a detailed analysis of the transition pathway between these states. nih.gov The development of accurate force fields for the unnatural amino acids present in Cyclosporin A is crucial for the reliability of these simulations. nih.gov
Future computational studies can leverage the existence of deuterated analogues like this compound to:
Refine Force Fields : Experimental data on the conformational dynamics of deuterated analogues can be used to further refine and validate computational force fields.
Model Isotope Effects : Advanced computational methods can be used to model the kinetic isotope effect of deuteration on enzyme-substrate interactions, providing a theoretical basis for the observed changes in metabolism.
Predicting Metabolic Fate: Physiologically based pharmacokinetic (PBPK) models are powerful tools for predicting the absorption, distribution, metabolism, and excretion (ADME) of drugs and for assessing potential drug-drug interactions. nih.govmdpi.com PBPK models have been successfully developed for Cyclosporin A to predict its disposition and its interactions with other drugs that are substrates of the same metabolic enzymes (e.g., CYP3A4) and transporters (e.g., OATPs, P-gp). nih.govmdpi.com
The integration of data from studies with this compound can significantly enhance the predictive power of PBPK models:
Improved Prediction of Variability : The high intra-individual variability observed in Cyclosporin A levels is a significant clinical challenge. nih.gov By providing more precise data on metabolic clearance, deuterated analogues can help to refine PBPK models to better account for this variability.
The synergy between experimental studies using this compound and advanced computational modeling will undoubtedly lead to a more comprehensive understanding of its molecular interactions and metabolic fate, ultimately facilitating more rational drug design and development.
Data Tables
Table 1: Applications of Labeled Cyclosporin Analogues in Research
| Research Area | Application of Labeled Analogue (e.g., this compound) | Potential Outcome |
| Pharmacokinetics | Alter metabolic stability through deuteration. google.com | Enhanced efficacy, improved stability, and altered pharmacokinetic parameters. google.com |
| Metabolomics | Serve as a stable isotope tracer in SIRM studies. creative-proteomics.com | Dynamic tracking of metabolic pathways and flux analysis. |
| Proteomics | Use as an internal standard for quantitative proteomics (e.g., SILAC). nih.gov | Accurate quantification of protein expression changes and validation of drug-target interactions. oup.com |
| High-Throughput Screening | Act as a reliable internal standard in LC-MS/MS assays. nih.gov | Improved accuracy and specificity in hit identification for mechanistic studies. |
| Computational Modeling | Provide experimental data for refining force fields and PBPK models. nih.govnih.gov | More accurate prediction of molecular interactions and metabolic fate. |
Q & A
Q. What is the role of Cyclosporin A-D4 Acetate as an internal standard in quantitative LC-MS/MS analysis of Cyclosporin A?
this compound is a deuterated analog of Cyclosporin A, where four hydrogen atoms are replaced with deuterium. This isotopic labeling creates a distinct mass difference (4 Da) detectable via mass spectrometry. In LC-MS/MS workflows, it is spiked into biological matrices (e.g., whole blood, plasma) to normalize variations during sample preparation and ionization. For example, in whole-blood analysis, this compound compensates for matrix effects (e.g., ion suppression/enhancement) and improves accuracy by correlating analyte recovery with internal standard signals .
Key Methodological Steps :
- Sample Preparation : Use zinc sulfate and methanol for protein precipitation to minimize interference .
- LC Parameters : C18 columns with gradient elution (e.g., 0.1% formic acid in water/acetonitrile) for optimal separation .
- MS Detection : Monitor transitions (e.g., Cyclosporin A: m/z 1219.8 → 1203.8; Cyclosporin A-D4: m/z 1223.8 → 1207.8) .
Q. How do researchers validate the specificity and sensitivity of this compound in pharmacokinetic studies?
Validation follows FDA/EMA guidelines for bioanalytical methods. Specificity is confirmed by analyzing blank matrices (e.g., drug-free blood) to ensure no interfering peaks at analyte retention times. Sensitivity is assessed via limits of detection (LOD) and quantification (LOQ). For Cyclosporin A, LOQ values ≤1 ng/mL are achievable using deuterated internal standards .
Critical Parameters :
| Parameter | Requirement | Example from Cyclosporin A-D4 Studies |
|---|---|---|
| Linearity | R² ≥ 0.99 | 10–2000 ng/mL range |
| Precision (CV%) | ≤15% at LOQ, ≤10% above LOQ | Intra-day CV%: 2.1–8.3% |
| Accuracy | 85–115% recovery | 92–108% across concentrations |
Advanced Research Questions
Q. How can researchers resolve discrepancies in this compound recovery rates across different biological matrices?
Matrix-specific recovery variations arise from differences in protein binding, lipid content, or endogenous compounds. To address this:
- Matrix Effect Studies : Compare post-extraction spiked samples vs. neat solutions to quantify ion suppression .
- Standard Addition Method : Spike known concentrations into the target matrix to correct for recovery losses .
- Alternative Internal Standards : Use structural analogs (e.g., Cyclosporin D) if deuterated standards show matrix-dependent variability .
Example Workflow :
Q. What experimental strategies can elucidate the biosynthetic pathway of this compound in Tolypocladium inflatum?
Cyclosporin biosynthesis involves nonribosomal peptide synthetases (NRPS). Advanced approaches include:
- Transcriptome Profiling : RNA-Seq under cyclosporin-inducing conditions (e.g., low nitrogen) to identify upregulated NRPS genes .
- Gene Knockout : CRISPR-Cas9 disruption of simA (NRPS gene) to confirm cyclosporin production loss .
- Isotope Tracing : Feed deuterated amino acids (e.g., L-alanine-D4) to track incorporation into this compound .
Key Findings :
- The cyclosporin gene cluster (e.g., simA, simB) is unique to T. inflatum and absent in related fungi .
- Cyclophilin (immunophilin) co-expression suggests a regulatory role in biosynthesis .
Q. How to design a study comparing the immunosuppressive efficacy of this compound vs. non-deuterated analogs in in vitro models?
Experimental Design :
- Cell Models : Human T-cell lines (e.g., Jurkat) stimulated with anti-CD3/CD28 antibodies.
- Dosage : Test 0.1–1000 nM concentrations to establish IC₅₀ for IL-2 suppression .
- Controls : Include tacrolimus and sirolimus as comparator drugs .
- Metabolic Stability : Compare hepatic microsomal half-life (e.g., human liver microsomes + NADPH) to assess deuterium’s impact on CYP3A4 metabolism .
Data Analysis :
- Use ANOVA with post-hoc Tukey tests to compare efficacy across groups.
- Calculate pharmacokinetic parameters (AUC, Cmax) via non-compartmental analysis .
Methodological Considerations
Q. What statistical approaches are recommended for analyzing contradictory data in this compound stability studies?
Stability discrepancies (e.g., degradation in plasma vs. whole blood) require:
- Multivariate Regression : Model degradation rates against variables (pH, temperature, matrix composition).
- Accelerated Stability Testing : Store samples at 4°C, 25°C, and 40°C to extrapolate shelf-life using Arrhenius equations .
- Robustness Testing : Vary LC gradient timing (±0.1 min) and mobile phase pH (±0.2) to assess method resilience .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
